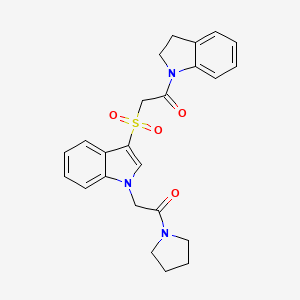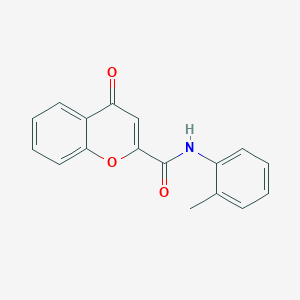
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a synthetically engineered organic compound. This compound is structurally characterized by the presence of the fluorenylidene group, which is integral to its functionality and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide generally involves the following steps:
Fluorenylidene Formation: The initial step includes synthesizing the fluorenylidene group. This can be done via the condensation of fluorene with suitable reagents under anhydrous conditions.
Hydroxypropoxy Substitution: The fluorenylidene intermediate then undergoes a nucleophilic substitution reaction with a hydroxypropoxy precursor, under mild heating and catalytic conditions to ensure high yield and purity.
Amino Group Attachment: The intermediate compound is then reacted with an amine derivative to form the fluorenylidene amino moiety.
Acetamide Linkage Formation: Finally, acylation with acetic anhydride or acetyl chloride introduces the acetamide group, finalizing the synthesis of this compound.
Industrial Production Methods:
Industrially, the compound can be synthesized using similar routes but scaled up with continuous flow reactors to maintain steady state conditions, ensuring consistent quality and volume. This includes robust purification processes such as recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically leading to the formation of quinones and hydroquinones.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Hydrolysis: Formation of phenolic compounds.
Applications De Recherche Scientifique
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide has found extensive applications in various fields:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent marker due to its structural properties.
Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable conjugates with various pharmacophores.
Industry: Used in the manufacturing of advanced materials such as polymers and resins due to its reactive functional groups.
Mécanisme D'action
Mechanism:
The compound primarily exerts its effects through interaction with specific molecular targets. The fluorenylidene group allows it to bind efficiently to enzyme active sites, altering their activity.
Molecular Targets:
Enzymes: Can inhibit or activate enzymes involved in metabolic pathways.
Receptors: May interact with cell surface receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-(4-(3-(fluorenylaminooxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
N-(4-(3-((fluorenylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)formamide
Unique Aspects:
What sets N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide apart is its specific fluorenylidene configuration, which enhances its binding affinity and specificity, making it a potent tool in scientific research and industrial applications.
This compound may not roll off the tongue easily, but it offers fascinating insights and applications across multiple scientific domains. And, if nothing else, you now have a new molecule in your knowledge repertoire!
Propriétés
IUPAC Name |
N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-13-18(26-17(2)28)11-12-24(16)30-14-19(29)15-31-27-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,29H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURGJVISKCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)


![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)



![N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2969244.png)


